molecular formula C6H11ClFNO B2577530 1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride CAS No. 2418692-76-7

1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride

Cat. No.: B2577530
CAS No.: 2418692-76-7
M. Wt: 167.61
InChI Key: XCXIRFPZOTTWJI-UHFFFAOYSA-N
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Description

1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride is a chemical compound known for its unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of a fluoromethyl group and an oxabicyclo structure imparts unique chemical properties that make it a valuable subject of study.

Properties

IUPAC Name

1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10FNO.ClH/c7-3-6-1-5(8,2-6)4-9-6;/h1-4,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCXIRFPZOTTWJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(OC2)CF)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the fluoromethylation of a suitable bicyclic precursor, followed by amination and subsequent hydrochloride salt formation. The reaction conditions often require the use of specific catalysts and reagents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to produce the compound in large quantities while maintaining high purity standards.

Chemical Reactions Analysis

Types of Reactions

1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the bicyclic structure or the fluoromethyl group.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.

    Industry: It can be used in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of 1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethyl group can enhance binding affinity and selectivity, while the bicyclic structure provides rigidity, influencing the compound’s overall activity. Pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interaction with nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.1.1]hexan-2-amine hydrochloride: Similar bicyclic structure but lacks the fluoromethyl group.

    2-Azabicyclo[2.1.1]hexane hydrochloride: Contains a nitrogen atom in the bicyclic ring, offering different chemical properties.

    Difluoromethylated analogs: Compounds with two fluorine atoms instead of one, affecting their reactivity and binding properties.

Uniqueness

1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride is unique due to the combination of its fluoromethyl group and oxabicyclo structure. This combination imparts distinct chemical properties, such as increased stability and specific reactivity patterns, making it a valuable compound for various applications.

Biological Activity

1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride, a bicyclic compound characterized by its unique oxabicyclo framework, is gaining attention in medicinal chemistry due to its potential biological activities. The compound's structure includes a fluoromethyl group, which enhances its reactivity and may influence its pharmacological properties.

  • Molecular Formula : C6H10ClFN2O
  • Molecular Weight : 167.61 g/mol
  • Structure : The bicyclic framework incorporates an ether oxygen, contributing to its unique chemical behavior, particularly in nucleophilic substitution reactions due to the electronegative fluorine atom.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Modulation : The compound may interact with various neurotransmitter receptors, potentially influencing glutamatergic transmission.
  • Enzyme Inhibition : Its structural features suggest it could act as a bioisostere for ortho- and meta-substituted phenyl rings, allowing it to modulate enzyme activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Neuroprotective Effects : Activation of metabotropic glutamate receptors (mGluRs) has been linked to protective effects against neurodegenerative conditions.
  • Antidepressant Properties : Preliminary studies suggest potential antidepressant-like effects, possibly through modulation of synaptic transmission.

Study 1: Neuroprotective Mechanisms

A study investigating the effects of mGluR activation found that compounds similar to this compound could reduce glutamatergic transmission at specific synapses, indicating potential neuroprotective properties against excitotoxicity associated with neurodegenerative diseases .

Study 2: Antidepressant-Like Effects

In rodent models, compounds with similar structural characteristics demonstrated antidepressant-like effects when administered in controlled doses. This suggests that modifications in the bicyclic structure can enhance pharmacological profiles relevant to mood disorders .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and potential biological activities of related compounds:

Compound NameStructural FeaturesUnique Aspects
1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-amine hydrochlorideContains trifluoromethyl groupHigher electronegativity may enhance reactivity
2-Oxabicyclo[2.1.1]hexan-4-amineLacks fluorinated substituentsMay exhibit different biological properties
3-Fluoro-N,N-dimethylbenzamideAromatic amine with fluorineDifferent pharmacological profile

This comparison highlights the unique positioning of this compound within its class, particularly regarding its potential therapeutic applications.

Q & A

Basic: What are the standard synthetic routes for 1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride?

Answer:
The synthesis typically involves two key steps:

  • Step 1: Construction of the 2-oxabicyclo[2.1.1]hexane scaffold via [2+2] cycloaddition of bicyclobutanes with carbonyl compounds (e.g., ketones or aldehydes) under photochemical or thermal conditions .
  • Step 2: Functionalization of the scaffold. For fluoromethyl substitution, halogenation (e.g., fluoromethylation) is performed using reagents like Selectfluor or DAST. The amine group is introduced via reductive amination or nucleophilic substitution, followed by HCl salt formation .
    Key Considerations: Optimize reaction conditions (solvent, temperature) to avoid side reactions like over-fluorination or ring strain destabilization.

Basic: What structural characterization techniques validate the bicyclic core and substituents?

Answer:

  • X-ray Crystallography: Determines bond angles (e.g., θ ≈ 80° for non-planarity) and substituent spatial arrangement, critical for bioisosteric validation .
  • NMR Spectroscopy: 1^1H and 13^13C NMR confirm scaffold integrity. For fluoromethyl groups, 19^{19}F NMR (δ ≈ -200 ppm) and coupling patterns verify substitution .
  • LC-MS/HPLC: Assess purity (>98%) and detect degradation products (e.g., ring-opening under acidic conditions) .

Advanced: How does replacing phenyl rings with 2-oxabicyclo[2.1.1]hexanes affect physicochemical properties in bioactive analogs?

Answer:

  • Water Solubility: Increases by 6–10× (e.g., boscalid analog solubility: 11 µM → 152 µM) due to reduced lipophilicity (clogP decreases by 0.5–1.4 units) .
  • Metabolic Stability: Varies by compound. For fluxapyroxad analogs, intrinsic clearance (CIint_{int}) improved from 28 → 23 µL/min/mg, but lomitapide analogs showed reduced stability (CIint_{int} 55 → 87 µL/min/mg). Use human liver microsomal assays to evaluate case-specific impacts .
  • Bioactivity Retention: Antifungal MIC values (e.g., 0.25 mg/mL for fluxapyroxad vs. its 2-oxabicyclo analog) confirm retained activity despite structural changes .

Advanced: How to resolve contradictions in metabolic stability data when using 2-oxabicyclo scaffolds?

Answer:

  • Mechanistic Profiling: Identify metabolic hotspots via CYP450 inhibition assays and metabolite identification (e.g., LC-MS/MS). For example, the ether oxygen in 2-oxabicyclohexanes may alter oxidation susceptibility .
  • Structural Tuning: Introduce electron-withdrawing groups (e.g., fluorine) to stabilize vulnerable positions. Compare carbocyclic analogs (e.g., bicyclo[2.1.1]hexanes) to isolate scaffold-specific effects .

Advanced: What computational strategies predict bioisosteric compatibility of 2-oxabicyclo scaffolds?

Answer:

  • Geometric Analysis: Use DFT calculations to match distance (d ≈ 3.6 Å) and angle (φ1_1 ≈ 120°) parameters between 2-oxabicyclohexanes and ortho-substituted phenyl rings .
  • Molecular Docking: Simulate ligand-receptor interactions to assess if the ether oxygen enhances binding (e.g., hydrogen bonding with target enzymes) .
  • ADMET Prediction: Tools like SwissADME estimate logD, solubility, and metabolic liability pre-synthesis .

Basic: Which analytical methods ensure purity and stability during storage?

Answer:

  • Stability Testing: Monitor degradation under accelerated conditions (40°C/75% RH) via HPLC. For HCl salts, avoid moisture to prevent deliquescence .
  • Elemental Analysis: Confirm stoichiometry of the hydrochloride salt (e.g., C: 40.1%, H: 5.6%, N: 7.8%) .

Advanced: How to design 2-oxabicyclohexane analogs for improved metabolic stability?

Answer:

  • Ether Oxygen Utilization: Leverage the oxygen atom for hydrogen bonding (e.g., in CYP450 active sites) to reduce oxidation rates .
  • Fluorine Substitution: Fluoromethyl groups enhance metabolic resistance by blocking hydroxylation pathways. Validate via 18^{18}F radiolabeling studies .

Basic: What key physicochemical parameters should be prioritized during analog optimization?

Answer:

  • Lipophilicity (logD): Target logD < 3 to enhance membrane permeability.
  • Aqueous Solubility: Aim for >100 µM to ensure bioavailability in in vitro assays.
  • Thermodynamic Stability: Differential scanning calorimetry (DSC) detects polymorphic transitions affecting shelf life .

Advanced: How to validate bioisosteric replacements in vitro?

Answer:

  • Enzyme Inhibition Assays: Compare IC50_{50} values of phenyl- and 2-oxabicyclo-containing analogs (e.g., boscalid vs. 2-oxabicyclo-boscalid against succinate dehydrogenase) .
  • Cell-Based Assays: Measure cytotoxicity (e.g., CC50_{50}) in relevant cell lines (e.g., HepG2 for liver toxicity) .

Advanced: What challenges arise in scaling up 2-oxabicyclohexane synthesis?

Answer:

  • Cycloaddition Yield: Optimize light source intensity (for photochemical routes) or catalyst loading (e.g., Ru-based catalysts) to improve efficiency .
  • Purification: Use preparative HPLC or crystallization (e.g., from ethanol/water) to isolate diastereomers arising from bridgehead substituents .

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